4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate
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Overview
Description
4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate is an organic compound that belongs to the class of benzofuran derivatives. . The compound features a benzofuran ring substituted with a 4-chlorophenyl group and an acetate moiety, making it a unique structure with potential pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzofuran.
Acetylation: The final step involves the acetylation of the benzofuran derivative to form the acetate ester. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a 4-chlorophenyl group and exhibits antiviral activity.
Benzofuran Derivatives: Various benzofuran derivatives are known for their antimicrobial and anticancer activities.
Uniqueness
4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with a 4-chlorophenyl group and an acetate moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H15ClO3 |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C18H15ClO3/c1-11-7-12(2)18-13(10-21-16(18)8-11)9-17(20)22-15-5-3-14(19)4-6-15/h3-8,10H,9H2,1-2H3 |
InChI Key |
FXRHAWNYUNYPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)OC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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